molecular formula C4H4N2O2S B1295720 5-Aminothiazole-2-carboxylic acid CAS No. 500290-48-2

5-Aminothiazole-2-carboxylic acid

Cat. No. B1295720
CAS RN: 500290-48-2
M. Wt: 144.15 g/mol
InChI Key: FKKICIWSHIXJSI-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-carboxylic acid is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .


Molecular Structure Analysis

The molecular structure of 5-Aminothiazole-2-carboxylic acid includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development .


Chemical Reactions Analysis

2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Physical And Chemical Properties Analysis

The empirical formula of 5-Aminothiazole-2-carboxylic acid is C4H4N2O2S . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Anticancer Activity

5-Aminothiazole-2-carboxylic acid derivatives exhibit potential as anticancer agents. They can be designed to target specific cancer cells, inhibiting their growth and proliferation. The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets .

Antimicrobial Properties

These compounds have shown effectiveness against a range of microbial pathogens. They can act as the backbone for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Uses

The anti-inflammatory properties of 5-Aminothiazole-2-carboxylic acid make it a candidate for the treatment of chronic inflammatory diseases. It can be used to synthesize compounds that modulate inflammatory pathways .

Antioxidant Effects

As antioxidants, derivatives of 5-Aminothiazole-2-carboxylic acid can help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is crucial in the development of protective therapies .

Estrogen Receptor Ligands

These compounds can act as ligands for estrogen receptors, which is significant in the treatment of hormone-related disorders and in the study of hormone-driven cancers .

Adenosine Receptor Antagonists

5-Aminothiazole-2-carboxylic acid derivatives can serve as adenosine receptor antagonists. This application is important in the treatment of neurological disorders and may have implications in managing sleep disorders and other conditions .

Agricultural Applications

In agriculture, these compounds can be used as fungicides and herbicides, providing protection against various plant pathogens and pests. This helps in improving crop yield and quality .

Polymer Synthesis

The chemical structure of 5-Aminothiazole-2-carboxylic acid makes it suitable for the synthesis of polymers. These polymers can have various industrial applications, including the creation of new materials with specific properties .

Safety and Hazards

5-Aminothiazole-2-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely focus on the development of novel 2-aminothiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

5-amino-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKICIWSHIXJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292718
Record name 5-Aminothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500290-48-2
Record name 5-Aminothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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